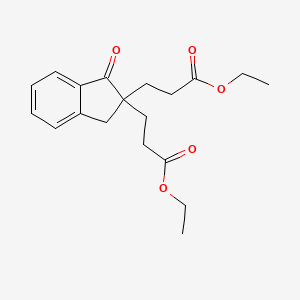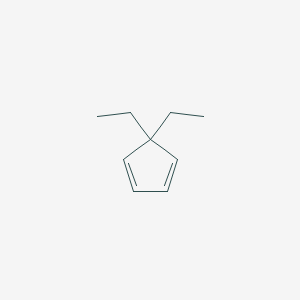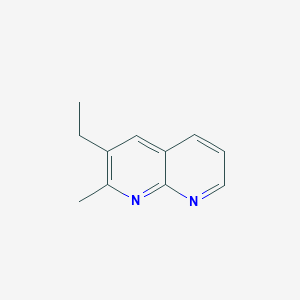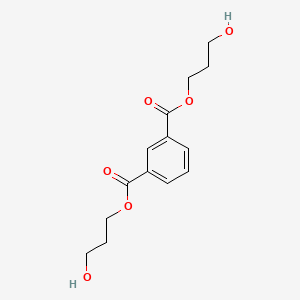
Diethyl 3,3'-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,3’-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate is an organic compound that belongs to the class of indane derivatives. This compound is characterized by its unique structure, which includes an indane core with ester functional groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate typically involves the reaction of diethyl phthalate with ethyl acetate in the presence of metallic sodium and ethanol as a catalyst. This reaction yields indanedione ethyl ester, which can further react with sodium ions to form a salt. The salt can be reversed by adding an aqueous solution of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,3’-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Diethyl 3,3’-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 3,3’-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active metabolites that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indane: A bicyclic hydrocarbon with a similar core structure but lacking ester functional groups.
Indanedione: A compound with a similar indane core but with keto groups instead of ester groups.
Indene: A related compound with a similar structure but different functional groups.
Uniqueness
Diethyl 3,3’-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate is unique due to its combination of an indane core with ester functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
58418-45-4 |
|---|---|
Fórmula molecular |
C19H24O5 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
ethyl 3-[2-(3-ethoxy-3-oxopropyl)-3-oxo-1H-inden-2-yl]propanoate |
InChI |
InChI=1S/C19H24O5/c1-3-23-16(20)9-11-19(12-10-17(21)24-4-2)13-14-7-5-6-8-15(14)18(19)22/h5-8H,3-4,9-13H2,1-2H3 |
Clave InChI |
GZBYXIYGZGRMQZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1(CC2=CC=CC=C2C1=O)CCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)




![N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine](/img/structure/B14603051.png)
![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)
![2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14603085.png)


![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)
